molecular formula C17H19NO5 B5644906 3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5644906
M. Wt: 317.34 g/mol
InChI Key: HWGPSDDHCMVWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is an organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl, methoxyphenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, affecting various physiological processes. This action is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage conditions such as hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its use in managing high blood pressure and angina.

Uniqueness

3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 4-(4-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-18-9-13(16(19)22-3)15(14(10-18)17(20)23-4)11-5-7-12(21-2)8-6-11/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGPSDDHCMVWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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